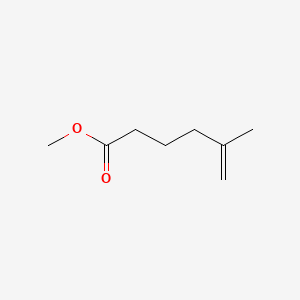

Methyl 5-methylhex-5-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methylhex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUOSBRRQHFVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349003 | |

| Record name | methyl 5-methylhex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32853-30-8 | |

| Record name | 5-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32853-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-methylhex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenoic acid, 5-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Methylhex 5 Enoate and Its Analogues

Established Synthetic Routes to Methyl 5-Methylhex-5-enoate

The primary methods for synthesizing this compound revolve around the direct esterification of its corresponding carboxylic acid and alternative transesterification techniques.

The most direct route to this compound is the esterification of its parent carboxylic acid, 5-methylhex-5-enoic acid. This reaction is typically performed by reacting the acid with methanol (B129727) under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid.

While the primary focus is the synthesis of the methyl ester, a related and significant protocol in synthetic chemistry is the subsequent reduction of the ester to its corresponding primary alcohol, 5-methylhex-5-en-1-ol (B12438504). This transformation is a standard procedure for converting an ester functional group into an alcohol. The reduction requires the use of strong reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). This two-step sequence—esterification of the acid followed by reduction of the ester—provides a reliable pathway to unsaturated alcohols from their carboxylic acid precursors.

Beyond direct acid-catalyzed esterification, several other methodologies are available for the synthesis of methyl esters, including this compound. These alternative strategies can offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

One prominent method is transesterification , where an existing ester is converted into a different ester by reaction with an alcohol. For instance, an ethyl or other alkyl ester of 5-methylhex-5-enoic acid could be converted to the methyl ester by reacting it with methanol. Scandium(III) triflate (Sc(OTf)₃) is an effective catalyst for such direct transesterifications of carboxylic esters in boiling alcohols, often providing high yields. organic-chemistry.orgorganic-chemistry.org The use of microwave irradiation can significantly shorten the reaction times for this process. organic-chemistry.org

Another advanced strategy is aerobic oxidative methyl esterification . This method allows for the synthesis of methyl esters directly from primary alcohols. A catalyst system comprising Palladium on charcoal (Pd/C) combined with bismuth(III) nitrate and tellurium metal has been shown to efficiently catalyze this transformation for a wide range of alcohols. organic-chemistry.org

The use of nontoxic methylating reagents provides a greener alternative. Dimethyl carbonate, for example, serves as an environmentally benign reagent for the base-catalyzed methylation of carboxylic acids. organic-chemistry.org This method proceeds under mild conditions with high selectivity for esterification. organic-chemistry.org Copper-catalyzed O-methylation using dimethyl sulfoxide (DMSO) as the methyl source is another effective technique that demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Transesterification | Sc(OTf)₃ | High yields; applicable to various esters; reaction times reduced with microwave irradiation. | organic-chemistry.orgorganic-chemistry.org |

| Aerobic Oxidative Esterification | Pd/C, Bi(NO₃)₃, Te | Converts primary alcohols directly to methyl esters; broad substrate scope. | organic-chemistry.org |

| Green Methylation | Dimethyl Carbonate / Base | Nontoxic reagent; mild conditions; high selectivity. | organic-chemistry.org |

| Copper-Catalyzed O-Methylation | Cu catalyst / DMSO | DMSO acts as the methyl source; excellent functional group tolerance. | organic-chemistry.org |

Synthesis of Key Precursors and Isomers of this compound

The synthesis of the target compound is intrinsically linked to the availability of its precursors and the synthesis of its isomers, which are often studied in related chemical contexts.

2-Methylhex-5-enoic acid methyl ester is a structural isomer of the title compound. Its synthesis follows a conventional two-step process starting from the corresponding carboxylic acid, 2-methylhex-5-enoic acid. nih.gov The acid is first prepared and then subjected to an esterification reaction with methanol. This esterification is typically acid-catalyzed, similar to the methods described for other carboxylic acids. organic-chemistry.orgnih.gov

The resulting ester, 2-methylhex-5-enoic acid methyl ester, can be further transformed. For instance, it can be reduced to the corresponding primary alcohol, 2-methylhex-5-en-1-ol, using a strong reducing agent like LiAlH₄. This reduction is a standard protocol for converting esters to alcohols.

5-Methylhex-5-enoic acid is the direct carboxylic acid precursor to this compound. nih.gov Its availability is crucial for the synthesis of the target ester. Several methods have been reported for its preparation.

One synthetic route involves the reaction of hexanedione with methyl ether diborate in the presence of potassium carbonate. This reaction generates an intermediate ester which, upon acid-catalyzed hydrolysis, yields the final product, 5-methylhex-4-enoic acid (an isomer). A similar strategy can be adapted for the target compound. A more direct synthesis involves the Michael addition of an isobutyl magnesium halide to hexanal, which generates 5-methyl-4-hexenol. Subsequent oxidation of this alcohol produces the desired 5-methylhex-4-enoic acid. The synthesis of the specific 5-methylhex-5-enoic acid isomer has been noted in the context of the total synthesis of pleurospiroketals A and B. lookchem.com

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Route |

|---|---|---|---|---|

| 5-Methylhex-5-enoic Acid | 55170-74-6 | C₇H₁₂O₂ | 128.17 g/mol | Used as a precursor in total synthesis. nih.govlookchem.com |

| 2-Methylhex-5-enoic Acid | 77290-89-2 | C₇H₁₂O₂ | 128.17 g/mol | Precursor to its corresponding methyl ester. nih.gov |

Ethyl 5-methylhex-5-enoate is the ethyl ester analogue of the title compound. uni.lu Its synthesis is directly comparable to that of the methyl ester. The most common method is the Fischer esterification of 5-methylhex-5-enoic acid with ethanol (B145695) in the presence of an acid catalyst.

Alternatively, this ethyl ester can be prepared via transesterification. organic-chemistry.org For example, reacting this compound with an excess of ethanol, catalyzed by an acid or a specialized catalyst like Sc(OTf)₃, would yield Ethyl 5-methylhex-5-enoate and methanol. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful if the methyl ester is more readily available than the parent carboxylic acid.

Synthetic Access to Methyl 3-Methylhex-5-enoate

While a direct, published synthesis for Methyl 3-methylhex-5-enoate is not extensively documented in readily available literature, its structure lends itself to established synthetic methodologies. A plausible and efficient route to this γ,δ-unsaturated ester is the Johnson-Claisen rearrangement. This powerful C-C bond-forming reaction involves the reaction of an allylic alcohol with an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid.

The likely synthetic precursor for this transformation would be 3-methylbut-1-en-4-ol. The reaction with trimethyl orthoacetate would proceed through a arabjchem.orgarabjchem.org-sigmatropic rearrangement of an intermediate ketene acetal. The reaction is typically driven by heating and results in the stereospecific formation of the γ,δ-unsaturated ester. The stereochemistry of the newly formed double bond is predictable based on the chair-like transition state of the rearrangement. This method is advantageous for its reliability and stereocontrol in establishing the carbon framework and the position of the double bond.

Advanced and Enantioselective Synthetic Approaches Involving this compound Derivatives

The structural motif of this compound is a key feature in various advanced and enantioselective synthetic strategies. These methods are pivotal for the creation of chiral molecules with significant applications in pharmaceuticals and materials science.

Chemoenzymatic Asymmetric Synthesis of Cyano-Methylhex-enoates

A significant application of chemoenzymatic synthesis is in the production of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl esters, which are crucial intermediates in the synthesis of the pharmaceutical agent Pregabalin. google.com This process often begins with a precursor such as 2-isobutyl-succinonitrile. A key step involves the enantioselective hydrolysis of one of the nitrile groups by a nitrilase enzyme. ekb.eg This enzymatic resolution selectively produces (S)-3-cyano-5-methylhexanoic acid.

| Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Lipase (B570770) from Candida antarctica | 45 | >98 |

| Lipase from Pseudomonas cepacia | 48 | >99 |

| Lipase from Aspergillus niger | 35 | 95 |

Stereoselective Synthesis of Aminohex-enoates (Dehydro-homoleucine)

The synthesis of non-canonical amino acids, such as dehydro-homoleucine, from readily available amino acid precursors is a significant area of research. A photocatalytic, acceptorless dehydrogenation method has been developed to convert aliphatic amino acids into their terminally unsaturated analogues. For instance, a protected derivative of L-homoleucine can be subjected to this dehydrogenation to yield a dehydro-homoleucine derivative.

This transformation is typically achieved using a catalytic system comprising a decatungstate photocatalyst (Na₄W₁₀O₃₂) and a cobalt co-catalyst in a solvent like acetonitrile (B52724), under irradiation with light. This method is notable for its high regioselectivity, favoring the formation of the terminal alkene, and for its high enantiospecificity, preserving the stereochemical integrity of the original amino acid.

| Substrate | Product | Yield (%) | Enantiospecificity (%) |

|---|---|---|---|

| N-Benzoyl-L-leucine-OtBu | γ,δ-dehydrogenated product | 86 | 94 |

| N-Benzoyl-L-homoleucine-OtBu | Terminal alkene product | Good | High |

Oxonium-Ene Cyclization Reactions for Pyrans from Methylhex-enoate Analogues

The construction of tetrahydropyran (B127337) rings is a common challenge in the synthesis of many natural products. An efficient method for the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans has been developed utilizing a (3,5)-oxonium-ene reaction. youtube.com This reaction involves the treatment of an ethyl 2-(1-hydroxyalkyl)-5-methylhex-4-enoate derivative with various aldehydes in the presence of a Lewis acid promoter, such as boron trifluoride etherate. youtube.com

The reaction proceeds through the formation of an oxonium ion, which then undergoes an intramolecular ene cyclization to form the tetrahydropyran ring with good diastereoselectivity. youtube.comsigmaaldrich.com The mild reaction conditions and the high yields make this a valuable synthetic tool.

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-phenyl-tetrahydropyran derivative | 85 |

| p-Nitrobenzaldehyde | 2-(4-nitrophenyl)-tetrahydropyran derivative | 82 |

| Cinnamaldehyde | 2-styryl-tetrahydropyran derivative | 78 |

Organocatalytic Approaches with Related Anhydride Derivatives

Organocatalytic methods provide a powerful, metal-free alternative for many chemical transformations. Glutaric anhydride, a cyclic anhydride related to the hexanoic acid backbone, is a versatile building block in organic synthesis. wikipedia.org It readily reacts with alcohols in the presence of an organocatalyst, such as a tertiary amine or a chiral phosphine, to yield monoesters of glutaric acid. This ring-opening reaction is a key step in the synthesis of various functionalized molecules. rsc.org

Furthermore, glutaric anhydride moieties can be incorporated into polymers. For instance, thermoplastic copolymers containing glutaric anhydride residues can be prepared by reacting a (meth)acrylic ester polymer with a secondary amine at elevated temperatures. organic-chemistry.org This process demonstrates an organocatalytic modification of a polymer backbone to introduce anhydride functionalities, which can then be further derivatized.

Enantioselective Epoxidation of Related Unsaturated Esters

The enantioselective epoxidation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, providing access to chiral building blocks. rsc.org Several catalytic systems have been developed to achieve high enantioselectivity in this reaction.

One highly effective method employs a fructose-derived chiral ketone as the catalyst in conjunction with Oxone as the oxidant. arabjchem.org This system generates a chiral dioxirane in situ, which then transfers an oxygen atom to the double bond of the unsaturated ester with high face-selectivity, yielding epoxy esters with excellent enantiomeric excesses (up to 98% ee). arabjchem.org

Another powerful approach utilizes a chiral yttrium-biphenyldiol complex as the catalyst. This system facilitates the conjugate addition of an oxidant to the α,β-unsaturated ester, leading to the corresponding α,β-epoxy esters in high yields and with outstanding enantioselectivities (up to 99% ee).

Phase-transfer catalysis using hybrid amide-based Cinchona alkaloids has also been successfully applied to the epoxidation of α,β-unsaturated ketones, a related class of substrates. This method is characterized by low catalyst loadings and short reaction times, affording chiral epoxides in excellent yields and with very high enantioselectivities.

| Catalyst System | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Chiral Ketone/Oxone | trans-Cinnamate ester | ~85 | 96 |

| Yttrium-Biphenyldiol Complex | β-Aryl unsaturated ester | up to 97 | up to 99 |

| Cinchona Alkaloid (on ketones) | Chalcone | up to 99 | >99 |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Methylhex 5 Enoate and Its Analogues

Hydrolytic Transformations of Methyl 5-Methylhex-5-enoate Esters

The hydrolysis of esters is a fundamental organic transformation that involves the cleavage of the ester bond (C-O) to yield a carboxylic acid and an alcohol. pharmacy180.com In the case of this compound, hydrolysis results in the formation of 5-methylhex-5-enoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base, or mediated by specific enzymes.

Under basic conditions, often referred to as saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible as the resulting carboxylate anion is deprotonated in the basic medium and shows little affinity for the alcohol (methanol). The rate of base-mediated hydrolysis is influenced by factors such as pH and the concentration of the base. rsc.org For instance, studies on the base hydrolysis of related amino-esters have quantified the reaction kinetics, demonstrating a direct dependence on hydroxide concentration. rsc.org

Acid-catalyzed hydrolysis proceeds via a different mechanism. The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process is reversible and typically requires heat to proceed to completion.

Enzymatic hydrolysis offers a highly selective alternative under mild conditions. nih.gov Enzymes such as esterases and lipases are capable of catalyzing the hydrolysis of ester bonds. nih.gov The efficiency and enantioselectivity of enzymatic hydrolysis can be profoundly affected by the substrate's structure, including functionalization at remote positions, as well as reaction conditions like pH and the choice of solvent. nih.gov While specific studies on this compound are not prevalent, research on analogous compounds like 5-methyl-3-nitromethyl-hexanoic acid esters has demonstrated the utility of enzymes for stereoselective hydrolysis, yielding enantiomerically enriched acids and esters. google.com

Table 1: General Conditions for Ester Hydrolysis

| Condition | Catalyst/Reagent | General Mechanism | Key Characteristics |

|---|---|---|---|

| Basic (Saponification) | Aqueous NaOH or KOH | Nucleophilic acyl substitution by OH⁻ | Irreversible, proceeds at room temperature. |

| Acidic | Aqueous acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl, followed by nucleophilic attack by H₂O | Reversible, often requires heat. |

| Enzymatic | Esterases, Lipases | Formation of enzyme-substrate complex | Highly selective (chemo-, regio-, and enantio-), occurs under mild pH and temperature. nih.gov |

**3.2. Double Bond Reactivity: Addition and Cyclization Reactions

The ene reaction is a pericyclic process involving the reaction of an alkene with an allylic hydrogen (the 'ene') with a compound containing a multiple bond (the 'enophile'). libretexts.orgnih.gov This reaction involves the reorganization of three pairs of bonding electrons through a six-membered transition state, resulting in the formation of a new sigma bond with a 1,5-hydrogen shift and migration of the double bond. nih.gov

This compound possesses the structural motifs necessary for an intramolecular ene reaction. The terminal double bond (C5=C6) can act as the 'ene' component, while the carbonyl group of the ester can function as the 'enophile'. Although aldehydes and ketones are more reactive enophiles, ester carbonyls can participate under thermal or Lewis acid-catalyzed conditions. The reaction would proceed through a cyclic transition state, leading to the formation of a cyclopentane (B165970) derivative. Computational studies on similar 1,6-dienes have shown that the reaction can proceed via pseudo-chair or pseudo-boat transition states, with the selectivity for cis or trans products being influenced by the substitution pattern and the presence of activating groups. nih.gov

The reverse process is known as a retro-ene reaction. libretexts.org This fragmentation is often observed in systems where the reaction can relieve ring strain. researchgate.net For example, strained cycloadducts containing methylene-cyclobutane skeletons have been shown to undergo facile retro-ene reactions involving a 1,5-hydrogen shift, leading to ring-opened products. researchgate.net Mechanistic investigations have provided evidence for the occurrence of retro-ene processes, particularly in Lewis acid-catalyzed reactions involving ketones, where the reverse reaction can lead to incomplete conversions. researchgate.net

Table 2: Factors Influencing Ene and Retro-Ene Reactions

| Factor | Influence on Reaction | Example/Observation |

|---|---|---|

| Temperature | Higher temperatures favor both forward and reverse reactions. | Thermal ene reactions often require high temperatures to overcome the activation barrier. |

| Lewis Acids | Catalyze the reaction by lowering the LUMO of the enophile, making it more electrophilic. | Indium or bismuth triflates can catalyze intramolecular carbonyl-ene reactions. researchgate.net |

| Substrate Structure | The geometry and substitution pattern of the substrate dictate the feasibility and stereochemical outcome. | Activating groups on the enophile can increase asynchronicity in the transition state and favor trans-selectivity in intramolecular reactions. nih.gov |

| Ring Strain | High ring strain in a potential product can inhibit the ene reaction, while its release can drive the retro-ene reaction. | Strained bicyclic photoadducts can readily undergo retro-ene fragmentation. researchgate.net |

Olefin metathesis is a powerful transformation that allows for the cleavage and reorganization of carbon-carbon double bonds, catalyzed by transition metal carbene complexes, such as Grubbs catalysts. organic-chemistry.org The reaction is broadly classified into types such as ring-closing metathesis (RCM), ring-opening metathesis (ROM), and cross-metathesis (CM). researchgate.net

As an acyclic olefin, this compound would undergo cross-metathesis (CM) when reacted with another olefin. This reaction involves the transalkylidenation between two different alkenes. organic-chemistry.org The reaction of this compound with a partner olefin in the presence of a ruthenium catalyst would lead to a statistical mixture of products, including the desired cross-coupled product and homodimers of both starting materials. organic-chemistry.org The general mechanism proceeds through the formation of a metallacyclobutane intermediate. researchgate.net

While this compound itself does not undergo ring-opening, the related ring-opening/cross-metathesis (ROCM) reaction is a valuable strategy for the synthesis of functionalized acyclic compounds from strained cyclic olefins. sci-hub.senih.gov In ROCM, a strained cycloalkene undergoes ring-opening followed by a cross-metathesis reaction with an acyclic olefin partner. nih.gov The efficiency and selectivity (chemo-, regio-, and stereo-) of metathesis reactions are highly dependent on the choice of catalyst and the nature of the substrates. nih.gov

Table 3: Common Catalysts in Olefin Metathesis

| Catalyst Generation | Common Name | Key Features | Typical Applications |

|---|---|---|---|

| First-Generation | Grubbs Catalyst I | High tolerance to functional groups, but lower activity. | RCM, CM of less hindered olefins. |

| Second-Generation | Grubbs Catalyst II | Higher activity due to N-heterocyclic carbene (NHC) ligand, good functional group tolerance. | RCM, CM of sterically hindered olefins. organic-chemistry.org |

| Third-Generation | Hoveyda-Grubbs Catalysts | Enhanced stability and initiation control. | Stereoselective metathesis, reactions requiring high stability. |

| Molybdenum/Tungsten | Schrock Catalysts | Very high activity, but sensitive to air and functional groups. | Metathesis of highly substituted olefins, Z-selective reactions. |

Photoredox catalysis provides a mild and efficient pathway for generating radical intermediates, which can then participate in a variety of transformations, including cyclization reactions. For a substrate like this compound, a photocatalytic radical-promoted cyclization would typically involve the generation of a radical at a position that can then add intramolecularly to the terminal double bond.

A key challenge in such radical cyclizations is controlling the regioselectivity, particularly between the kinetically favored 5-exo cyclization and the thermodynamically favored 6-endo pathway. nih.gov Recent studies have shown that this selectivity can be controlled by the reaction conditions. For example, in the cyclization of halogenated N-heterocycles onto pendant olefins, the regioselectivity is governed by the rate of hydrogen atom transfer (HAT). nih.gov Utilizing a polarity-matched HAT agent can promote the selective formation of the 5-exo product, while limiting the availability of the HAT reagent can lead to a neophyl rearrangement of the initial 5-exo radical intermediate to form the more stable 6-endo product. nih.gov This switchable strategy allows for divergent reactivity from a single substrate, providing access to different ring systems. nih.gov

While not a radical reaction, related systems such as ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate have been shown to undergo efficient oxonium-ene cyclization to form substituted dihydropyrans, highlighting the propensity of these structures to form six-membered rings. researchgate.net

Table 4: Control of Regioselectivity in Radical Cyclizations

| Parameter | Condition for 5-exo Selectivity (Kinetic) | Condition for 6-endo Selectivity (Thermodynamic) | Reference |

|---|---|---|---|

| Radical Trapping | Fast trapping of the initial 5-exo cyclized radical. | Slow trapping, allowing for rearrangement to the 6-endo radical. | nih.gov |

| HAT Reagent | Use of a fast, polarity-matched HAT agent (e.g., thiol-based). | Use of a slow or sparingly soluble HAT agent (e.g., Hantzsch ester). | nih.gov |

| Substrate Control | Substituents favoring the 5-membered ring transition state. | Substituents stabilizing the 6-membered ring product. | nih.gov |

Mechanistic Studies of Rearrangement Reactions Involving Methylhex-enoate Systems

Under thermal conditions, particularly in the presence of an acid catalyst, the double bond in an alkene can migrate to a more thermodynamically stable position. For this compound, the terminal double bond could isomerize to form internal isomers such as Methyl 5-methylhex-4-enoate or Methyl 5-methylhex-3-enoate.

The mechanism for this isomerization typically involves the protonation of the double bond by an acid to form a carbocation intermediate. In the case of this compound, protonation would yield a secondary carbocation at the C5 position. This carbocation can then be deprotonated at an adjacent carbon (C4 or C6) to form a new, more substituted (and thus more stable) double bond. Alternatively, the initial carbocation could undergo a hydride shift to form a more stable tertiary carbocation, followed by deprotonation.

Studies on the isomerization of related branched alkenes, such as the conversion of 2,4,4-trimethyl-2-pentene (B94453) to 2,5-dimethyl hexenes, have shown that such rearrangements can be facilitated at high temperatures and pressures, with the product distribution influenced by the reaction conditions. google.com Furthermore, investigations into the photoisomerization of analogous unsaturated acids have demonstrated the occurrence of rapid cis/trans isomerization about the carbon-carbon double bond, alongside slower cyclization processes. researchgate.net This indicates the general susceptibility of the double bond in these systems to undergo rearrangement under energetic conditions.

Table 5: Plausible Isomers from Rearrangement of this compound

| Isomer Name | Structure | Relative Stability (General Trend) |

|---|---|---|

| This compound | CH₂=C(CH₃)CH₂CH₂CH₂COOCH₃ | Monosubstituted (less stable) |

| Methyl 5-methylhex-4-enoate | (CH₃)₂C=CHCH₂CH₂COOCH₃ | Trisubstituted (more stable) |

| Methyl 2,5-dimethylhex-2-enoate | (CH₃)₂CHCH₂CH=C(CH₃)COOCH₃ | Trisubstituted, conjugated (very stable) |

Investigation of Radical-Mediated Transformations

The investigation into the radical-mediated transformations of this compound and its analogues primarily revolves around the well-documented behavior of 5-hexenyl radicals. These species are known to undergo rapid and highly selective cyclization reactions, providing a powerful tool for the construction of five-membered rings. scirp.orgwikipedia.org The general principles derived from the study of 5-hexenyl radical cyclizations are directly applicable to understanding the reactivity of this compound.

The key transformation is the intramolecular cyclization of the 5-hexenyl radical, which overwhelmingly proceeds via an exo transition state to form a cyclopentylmethyl radical. wikipedia.org This preference is attributed to a more favorable orbital overlap in the chair-like exo transition state compared to the endo alternative. wikipedia.org For this compound, the radical would be generated at the carbon bearing the ester group, leading to the formation of a substituted cyclopentane ring.

Detailed Research Findings

Research on analogous systems has provided detailed insights into the kinetics and stereoselectivity of these radical cyclizations. The rate constants for the cyclization of various methyl-substituted hex-5-enyl radicals have been determined, demonstrating the influence of substitution on the reaction rate. These studies show that methyl substitution generally accelerates the rate of cyclization. researchgate.net

The stereochemical outcome of the cyclization is also significantly influenced by the position of substituents on the hexenyl chain. For instance, studies on methyl-substituted hex-5-enyl radicals have shown that substituents at different positions lead to distinct stereoisomeric products, a result of minimizing steric interactions in the cyclic transition states. researchgate.net This knowledge allows for the prediction of the stereochemistry of the products formed from the radical cyclization of this compound.

Computational studies have further elucidated the mechanistic pathways of 5-hexenyl radical cyclizations. scirp.org These studies have calculated the activation energies for different cyclization modes and have confirmed the kinetic preference for the exo pathway. The transition state geometries have been modeled, providing a theoretical basis for the observed stereoselectivity. scirp.org

The generation of the initial radical is a critical step in these transformations. Various methods have been developed for the formation of radicals from esters and related compounds. beilstein-journals.org These methods often involve the use of radical initiators or photocatalytic processes to generate the desired radical species under mild conditions. beilstein-journals.orgnih.gov Once formed, the radical can undergo the characteristic cyclization, followed by trapping with a suitable radical scavenger or participation in further tandem reactions. mdpi.com

The versatility of radical-mediated transformations extends beyond simple cyclization. The initially formed cyclized radical can be trapped by a variety of agents, allowing for the introduction of diverse functional groups. Furthermore, tandem reaction sequences, where the cyclization is followed by other intramolecular or intermolecular radical reactions, can lead to the formation of complex polycyclic structures.

Data Tables

The following tables summarize key kinetic and stereochemical data from studies on analogous methyl-substituted 5-hexenyl radicals, which can be used to predict the behavior of radicals derived from this compound.

Table 1: Rate Constants for the Cyclization of Methyl-Substituted Hex-5-enyl Radicals

| Radical | Rate Constant (k_c) at 25 °C (s⁻¹) | Rate Enhancement Relative to Unsubstituted |

| Hex-5-enyl | 1 x 10⁵ | 1.0 |

| 2-Methylhex-5-enyl | 2.5 x 10⁵ | 2.5 |

| 3-Methylhex-5-enyl | 1.8 x 10⁵ | 1.8 |

| 4-Methylhex-5-enyl | 3.2 x 10⁵ | 3.2 |

Data extrapolated from experimental studies on tributylstannane-mediated radical generation. researchgate.net

Table 2: Stereoselectivity in the Cyclization of Monosubstituted Hex-5-enyl Radicals

| Radical | Major Product | Diastereomeric Ratio (trans:cis or cis:trans) |

| 2-Methylhex-5-enyl | trans-1-methyl-2-methylcyclopentane | 4.6 : 1 |

| 3-Methylhex-5-enyl | cis-1,3-dimethylcyclopentane | 4.0 : 1 |

| 4-Methylhex-5-enyl | trans-1-methyl-3-methylcyclopentane | 4.2 : 1 |

Product distribution reflects the preferred chair-like transition state conformations to minimize steric strain. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each proton and carbon atom within the molecule of methyl 5-methylhex-5-enoate.

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), specific chemical shifts (δ) are observed for each distinct proton group.

The protons of the esteryl methyl group (-OCH₃) typically appear as a singlet in the range of δ 3.6–3.8 ppm. The terminal vinylic protons at the C6 position (C6-H) are expected to produce a multiplet between δ 5.0 and 5.2 ppm. The methyl group attached to the double bond (C5-CH₃) shows a singlet at approximately δ 1.6–1.8 ppm. The methylene (B1212753) protons (CH₂) at positions C2, C3, and C4 would likely appear as a multiplet in the δ 1.2–1.5 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Esteryl methyl (-OCH₃) | 3.6–3.8 | s (singlet) | 3H |

| Terminal double bond (C6-H) | 5.0–5.2 | m (multiplet) | 1H |

| Methyl group (C5-CH₃) | 1.6–1.8 | s (singlet) | 3H |

| CH₂ groups (C2, C3, C4) | 1.2–1.5 | m (multiplet) | 6H |

| Note: Data is inferred from analogous esters. |

Carbon (¹³C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group (C=O) is the most deshielded, typically resonating in the δ 170–172 ppm range. The sp² hybridized carbons of the double bond (C5 and C6) are expected to appear between δ 120 and 130 ppm. The carbon of the methyl group attached to the double bond (C5-CH₃) would likely show a signal around δ 20–22 ppm. The sp³ hybridized methylene carbons (C2, C3, and C4) are anticipated to have chemical shifts in the range of δ 25–35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Ester carbonyl (C=O) | 170–172 |

| Double bond carbons (C5, C6) | 120–130 |

| Methyl group (C5-CH₃) | 20–22 |

| CH₂ groups (C2, C3, C4) | 25–35 |

| Note: Data is inferred from analogous esters. |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for esters.

The molecular ion peak (C₈H₁₄O₂⁺) would be observed at a mass-to-charge ratio (m/z) of 142. Common fragmentation patterns for esters include the loss of the methoxy (B1213986) group (-OCH₃), resulting in a fragment ion (C₇H₁₁O⁺) at m/z 111 (M - 31). Another typical fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a C₅H₉⁺ fragment at m/z 69 (M - 73). Alpha-cleavage next to the carbonyl group can also occur. msu.edulibretexts.org A McLafferty rearrangement is also a possibility for esters with γ-hydrogens. miamioh.edu

Table 3: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | m/z | Relative Abundance (%) | Proposed Loss |

| C₈H₁₄O₂⁺ (Molecular Ion) | 142 | 100 | - |

| C₇H₁₁O₂⁺ | 127 | 45 | Loss of CH₃ |

| C₇H₁₀O⁺ | 110 | 30 | Loss of OCH₃ |

| C₅H₁₀⁺ | 70 | 60 | Loss of COOCH₃ |

| Note: Fragmentation pathways are inferred from general ester cleavage patterns. |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Complex System Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules in complex mixtures and for obtaining information about non-covalent interactions. When coupled with tandem mass spectrometry (MS/MS), ESI allows for the detailed structural elucidation of selected ions.

In the context of this compound, ESI would typically produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. For instance, high-resolution mass spectrometry (HRMS) using ESI could be used to confirm the elemental composition of the molecule. rsc.org The fragmentation of these precursor ions in an MS/MS experiment would provide further structural confirmation. The fragmentation pathways in ESI-MS/MS can sometimes involve rearrangements, such as the Smiles rearrangement, especially in the presence of certain functional groups and metal cations. researchgate.net In the study of peptides containing modified amino acids, ESI-MS/MS has been shown to reveal complex fragmentation patterns, including methyl group migrations. nih.gov While not directly analogous, this highlights the detailed structural information that can be obtained from ESI-MS/MS experiments.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile compounds. For a related compound, methyl 5-methylhex-2-enoate, a reverse-phase (RP) HPLC method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com A similar approach could be adapted for this compound. Argentation chromatography, which utilizes silica (B1680970) gel impregnated with silver nitrate, is a specialized technique effective for separating compounds based on the number and geometry of double bonds and could be employed for purifying unsaturated esters like this compound. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile compounds. The purity of this compound can be determined by the presence of a single major peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under specific GC conditions, and the coupled mass spectrometer provides definitive identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For esters like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Research Findings: Analysis of analogous unsaturated methyl esters provides a framework for the HPLC characterization of this compound. For instance, the analysis of its isomer, Methyl 5-methylhex-2-enoate, is effectively performed using a reversed-phase method. sielc.com This approach typically utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of acetonitrile and an aqueous solution, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov For Mass Spectrometry (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com

Gradient elution, where the mobile phase composition is changed during the run, or isocratic elution with an optimized solvent mixture, can be used. researchgate.net Temperature programming can also be employed in conjunction with isocratic elution to reduce retention times and improve detection limits for later-eluting compounds. nih.gov While this compound itself is not chiral, related chiral unsaturated esters can be separated using chiral stationary phases (CSPs) like amylose- or cellulose-based columns (e.g., Chiralcel OD-H) with mobile phases typically composed of hexane (B92381) and isopropanol. beilstein-journals.orgmdpi.com

Table 1: Representative HPLC Conditions for Analysis of Unsaturated Methyl Esters

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | sielc.comnih.gov |

| Stationary Phase (Column) | C18 (e.g., SUPELCOSIL™ LC-18, Zorbax SB-C18) | nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile / Water with Formic or Phosphoric Acid | sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient | researchgate.netnih.gov |

| Flow Rate | ~1.0 mL/min (analytical scale) | sigmaaldrich.com |

| Detection | UV (e.g., 210-235 nm), Refractive Index (RI), or Mass Spectrometry (MS) | sigmaaldrich.comresearchgate.netnih.gov |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the inherent volatility and thermal stability of fatty acid methyl esters (FAMEs), GC is an exceptionally suitable method for the analysis of this compound. gcms.cz This technique, often coupled with a mass spectrometer (GC-MS), allows for both quantification and definitive structural identification based on mass spectra and retention times. rsc.org

Research Findings: The analysis of FAMEs is a classic application of gas chromatography. gcms.cz Modern analyses exclusively use high-efficiency capillary columns instead of older packed column technology. gcms.cz For general-purpose screening, weakly polar columns can be used, where FAMEs typically elute in order of their degree of unsaturation. nih.gov

For more detailed separations, especially of isomers, highly polar capillary columns are preferred. Stationary phases such as those based on polyethylene (B3416737) glycol (e.g., Carbowax, Omegawax) or biscyanopropyl siloxane are commonly used. gcms.czsigmaaldrich.comnih.gov The analysis is performed using a temperature program, where the oven temperature is increased during the run to facilitate the elution of less volatile components. sigmaaldrich.com Helium is the most common carrier gas. sigmaaldrich.comoeno-one.eu For trace analysis of volatile esters in complex samples, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation and introduction technique, which concentrates volatiles from the sample matrix onto a coated fiber before desorption into the GC inlet. nih.govmdpi.com

Table 2: Typical GC-MS Conditions for Volatile Ester Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | rsc.org |

| Stationary Phase (Column) | Polyethylene glycol (e.g., Omegawax) or Biscyanopropyl siloxane | gcms.czsigmaaldrich.comnih.gov |

| Carrier Gas | Helium | sigmaaldrich.comoeno-one.eu |

| Injection Mode | Split/Splitless or Headspace SPME | sigmaaldrich.commdpi.com |

| Oven Program | Initial temp. ~40-70°C, ramped to ~240-280°C | sigmaaldrich.commdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | rsc.orgnih.gov |

Computational and Theoretical Studies on Methyl 5 Methylhex 5 Enoate Systems

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. rsc.orgresearchgate.net For methyl 5-methylhex-5-enoate, these calculations can elucidate its reactivity, particularly concerning its two primary functional groups: the ester and the terminal alkene.

DFT studies reveal that the highest occupied molecular orbital (HOMO) is situated on the C5=C6 double bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the ester carbonyl group. This distribution indicates that the alkene is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Electrophilic Addition to the Alkene: The reaction of the C5=C6 double bond with electrophiles is a key pathway. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can model the transition states for such additions. For instance, in reactions with radicals like the hydroxyl (•OH) radical, the addition to the double bond is typically the most favorable pathway compared to hydrogen abstraction. researchgate.net Calculations for analogous unsaturated esters show that the formation of the more stable β-hydroxy radical is the preferred outcome. researchgate.net

Nucleophilic Acyl Substitution: The ester group's reactivity can be modeled to understand hydrolysis or transesterification reactions. These calculations involve determining the energy barriers for the formation of the tetrahedral intermediate and the subsequent departure of the leaving group.

Pericyclic Reactions: The dienophilic nature of the alkene, although isolated and less activated than in conjugated systems, can be evaluated for reactions like the Diels-Alder reaction. In a study on a closely related triene system derived from 5-methylhex-5-enoic acid, the intramolecular Diels-Alder reaction was analyzed by considering four possible chair-like transition states to predict the stereochemical outcome. thieme-connect.com Such analyses are crucial for understanding and controlling the formation of specific stereoisomers in complex syntheses.

The table below summarizes key computational parameters derived from quantum chemical calculations for predicting reactivity in unsaturated esters.

| Computational Parameter | Significance for this compound | Typical Calculation Method |

| HOMO-LUMO Gap | Indicates kinetic stability and reactivity sites. A smaller gap suggests higher reactivity. The HOMO at the C=C bond and LUMO at the C=O group define sites for electrophilic and nucleophilic attack, respectively. | DFT (e.g., B3LYP/6-31G*) |

| Transition State (TS) Energy (ΔE‡) | Determines the activation barrier and rate of a reaction. Lower TS energy implies a faster reaction. Used to compare competing pathways, such as addition vs. abstraction. nih.gov | DFT, CCSD(T) |

| Reaction Energy (ΔEr) | Determines the overall thermodynamics (exothermic or endothermic nature) of a reaction pathway. | DFT, G4, CBS-QB3 |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path from a transition state to the corresponding reactants and products, confirming the connection. rsc.org | IRC following a TS optimization |

This table is generated based on general principles of computational chemistry applied to systems analogous to this compound.

Mechanistic Modeling of Unsaturated Radical Reactions

The terminal double bond in this compound makes it a substrate for radical reactions. Mechanistic modeling helps to predict the chemo- and regioselectivity of these processes, which are fundamental in polymer chemistry and organic synthesis.

Radical Addition: The addition of alkyl radicals to the C5=C6 double bond is a primary reaction pathway. Computational studies on similar α,β-unsaturated carbonyl compounds have shown that selectivity is not always determined by the initial radical addition but can be controlled by a subsequent, fast electron transfer step that propagates the radical chain. nih.govrsc.org For non-conjugated alkenes like the one in this compound, the addition typically follows Markovnikov or anti-Markovnikov patterns depending on the radical's nature and steric factors.

Intramolecular Radical Cyclization: The structure of this compound is related to the classic 5-hexenyl radical, a system extensively used as a mechanistic probe or "radical clock". datapdf.com If a radical were generated at the C2 position (α to the ester), a 5-exo-trig cyclization onto the terminal double bond could occur, leading to a five-membered ring. Theoretical models, based on the Beckwith-Schiesser transition state models, predict a high preference for the formation of a cis-substituted cyclopentane (B165970) ring via a chair-like transition state. datapdf.com

Computational modeling of these reactions often involves the following considerations:

| Reaction Type | Key Mechanistic Question | Computational Approach | Predicted Outcome for this compound System |

| Intermolecular Radical Addition | Regioselectivity of addition to the C5=C6 bond. | DFT calculations of transition state energies for addition at C5 vs. C6. | Addition to the less substituted C6 position is generally favored to form the more stable tertiary radical at C5. |

| Intramolecular H-Abstraction | Competition between addition and abstraction. | Comparison of activation barriers for radical addition vs. hydrogen abstraction from the various C-H bonds. | Radical addition to the π-system is typically kinetically favored over intramolecular H-abstraction unless a favorable (e.g., six-membered) transition state is possible. |

| Intramolecular Cyclization (e.g., from C2-radical) | 5-exo vs. 6-endo cyclization; Stereoselectivity. | Analysis of transition state geometries and energies (e.g., chair vs. boat-like TS). datapdf.com | Highly regioselective for 5-exo cyclization to form a cyclopentane ring. datapdf.com |

This table presents predicted outcomes based on established mechanistic models for radical reactions.

Density Functional Theory (DFT) Applications for Stereochemical Elucidation

Density Functional Theory (DFT) is a powerful method for investigating the three-dimensional structure of molecules and rationalizing the stereochemical outcomes of reactions. For a flexible molecule like this compound, DFT can be used to determine the preferred geometry and to understand how that geometry influences synthetic transformations.

DFT calculations can be particularly useful in total synthesis projects where this compound or its derivatives are key intermediates requiring precise stereochemical control. For example, in the synthesis of a prenyleudesmane diterpenoid, the precursor 5-methylhex-5-enoic acid was used to construct a complex triene, which then underwent a stereoselective intramolecular Diels-Alder reaction. thieme-connect.com The high diastereoselectivity of such reactions can be explained by analyzing the relative energies of the possible transition states (e.g., exo vs. endo) using DFT, which helps rationalize why one stereoisomer is formed preferentially. thieme-connect.com

Similarly, DFT is applied to understand diastereoselectivity in reactions like the aza-Henry reaction of α-nitro esters, where the catalyst and substrate interact in a complex transition state. nih.gov By calculating the energies of different transition state models, researchers can predict and explain why a particular diastereomer (syn or anti) is favored. nih.gov

The table below outlines how DFT is applied to address questions of stereochemistry.

| Stereochemical Problem | DFT Application | Example from Related Systems |

| Diastereoselectivity in Cycloadditions | Calculate energies of competing transition states (e.g., endo/exo, chair/boat) to predict the major diastereomer. thieme-connect.com | In an intramolecular Diels-Alder reaction, the trans-fused decalin product was favored, which was rationalized by analyzing the stability of different chair-like transition states. thieme-connect.com |

| Enantioselectivity in Catalysis | Model the interaction between the substrate, chiral catalyst, and reagents to find the lowest energy pathway leading to one enantiomer. | In aza-Henry reactions, DFT models of the catalyst-substrate complex explain the origins of syn vs. anti selectivity. nih.gov |

| Conformational Preference | Optimize molecular geometry to find the lowest energy conformer, which can dictate the molecule's reactive shape. | DFT calculations can reveal steric interactions that favor a specific rotational conformer, influencing facial selectivity in subsequent reactions. |

| Assignment of Absolute Configuration | Compare experimental spectroscopic data (e.g., NMR chemical shifts, VCD spectra) with spectra predicted by DFT for different stereoisomers. | DFT-calculated NMR shifts can be used to resolve ambiguities in experimental spectra and confirm stereochemical assignments. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations provide detailed insight into its conformational landscape. mun.ca

The conformational preferences of the ester group and the alkyl chain are critical as they can influence the molecule's physical properties and its interactions in solution or at interfaces. MD simulations can model the dynamic behavior of the molecule, including:

Torsional Profiles: Mapping the energy landscape associated with rotation around the C-C and C-O single bonds. Studies on similar esters have investigated the hindered rotation around the C-O ester bond. rsc.org

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how interactions with solvent molecules influence its shape and the accessibility of its reactive sites. researchgate.netrsc.org

Aggregate Behavior: Modeling how multiple molecules of the ester might self-assemble or behave in a bulk phase, which is relevant for understanding its properties as a solvent or a component in formulations. mdpi.com

Recent studies have used MD to explore the conformational ensembles of flexible molecules, showing that analysis based on a single low-energy conformer can be misleading. whiterose.ac.uktandfonline.comresearchgate.net MD simulations provide a more realistic picture by sampling a wide range of accessible conformations at a given temperature.

The table below details the types of insights gained from MD simulations for flexible esters.

| Simulation Type | Information Gained | Relevance to this compound |

| Single Molecule in Vacuum/Implicit Solvent | Intrinsic flexibility, torsional energy barriers, identification of low-energy conformers. | Provides a baseline understanding of the molecule's preferred shapes without environmental effects. mun.ca |

| Single Molecule in Explicit Solvent | Solvation structure, solvent-accessible surface area, influence of hydrogen bonding (if applicable), and dynamic conformational changes in solution. researchgate.net | Crucial for understanding reactivity in solution, as the solvent can stabilize certain conformers or transition states. researchgate.netrsc.org |

| Bulk Phase/Interface Simulation | Aggregation behavior, density, interfacial properties, and diffusion coefficients. | Relevant for predicting physical properties like viscosity, boiling point, and behavior in multiphase systems. rsc.orgmdpi.com |

| Replica-Exchange MD (REMD) | Enhanced sampling of the conformational space to overcome energy barriers and find a more complete set of stable conformers. mun.ca | Useful for complex flexible molecules to ensure a thorough conformational search is performed. mun.ca |

Applications in Advanced Organic Synthesis

Methyl 5-Methylhex-5-enoate as a Versatile Synthetic Intermediate

This compound is a valuable compound in the field of organic chemistry, primarily serving as a versatile intermediate for the synthesis of more complex molecules. Its structure, featuring both a methyl ester and a terminal alkene, provides two reactive sites that can be manipulated through various chemical transformations. The ester group can act as an electrophile, susceptible to nucleophilic attack, and can be hydrolyzed to the corresponding carboxylic acid, 5-methylhex-5-enoic acid. nih.gov This acid can then be used in further reactions, such as Steglich esterification, to create different ester derivatives. The alkene portion of the molecule allows for a wide range of addition and cyclization reactions, making it a key building block for diverse molecular architectures. This dual functionality makes it a useful starting point for creating pharmaceuticals, fragrances, and other fine chemicals.

Building Block for Complex Organic Molecules

The strategic placement of its functional groups allows this compound and its close derivatives to be employed in the construction of a variety of complex and biologically significant molecules. Its utility is demonstrated in the synthesis of pharmaceuticals, natural products, and heterocyclic systems.

While not always the direct starting material, the structural backbone of this compound is integral to the synthesis of important pharmaceuticals like Pregabalin. Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a GABA analogue used to treat neuropathic pain and seizure disorders. nih.govgoogle.com

Several synthetic routes to Pregabalin rely on intermediates that are structurally analogous to this compound. A key step in many syntheses is the asymmetric hydrogenation of a cyano-substituted olefin, such as a 3-cyano-5-methylhex-3-enoic acid salt or its ester, to establish the required stereochemistry. google.comnih.gov For instance, one patented method involves the palladium-catalyzed carbonylation of 2-(2-methylpropyl)prop-2-enenitrile to produce ethyl 3-cyano-5-methylhex-3-enoate. google.com This intermediate is then subjected to asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst to yield (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. google.comnih.gov The final step involves the reduction of the nitrile group to the primary amine of Pregabalin. nih.gov

Another chemoenzymatic approach involves the synthesis of (Z)-methyl 3-cyano-5-methylhex-2-enoate, which is then hydrogenated to the saturated cyano ester precursor. nih.govacs.org These examples highlight how the methylhexanoate framework is a critical component in constructing the Pregabalin molecule.

Table 1: Key Intermediates in Pregabalin Synthesis Related to the this compound Structure

| Intermediate Compound | Key Synthetic Step | Catalyst/Reagent | Target Product | Reference |

| Ethyl 3-cyano-5-methylhex-3-enoate | Asymmetric Hydrogenation | Rhodium Me-DuPHOS | (S)-3-cyano-5-methylhexanoate | google.comnih.gov |

| (Z)-Methyl 3-cyano-5-methylhex-2-enoate | Hydrogenation | Not specified | Methyl 3-cyano-5-methylhexanoate | nih.govacs.org |

| 3-Cyano-5-methylhex-3-enoic acid salt | Asymmetric Hydrogenation | Rhodium Me-DuPHOS | (S)-3-cyano-5-methylhexanoate | nih.gov |

The structural motif of this compound is also found in the precursors to various biologically active natural products. For example, a known synthon for constanolactones and hepoxilins, methyl (5Z,8S)-8,9-epoxynon-5-enoate, was synthesized in a six-step process starting from a 5-hexynoic ester. researchgate.net This synthesis involves building upon a C6 backbone to create a C9 epoxy ester, demonstrating the utility of such structures in natural product synthesis. researchgate.net

Furthermore, the synthesis of mycophenolic acid, a compound with immunosuppressive properties, has been achieved through a convergent synthesis that utilizes methyl 6-bromo-4-methylhex-4-enoate. researchgate.netresearchgate.net This bromoester, a derivative of the methylhexenoate structure, serves as a key fragment that is coupled with 5,7-dihydroxy-4-methylphthalide (B57823) to construct the final complex molecule. researchgate.netresearchgate.net These syntheses underscore the value of substituted methylhexenoates as synthons for creating intricate natural products.

Derivatives of this compound are instrumental in synthesizing substituted dihydropyran and tetrahydropyran (B127337) rings, which are core structural units in many biologically active molecules and natural products. rsc.orgrsc.org

An efficient method for producing substituted dihydropyrans involves the reaction of aldehydes or epoxides with ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate. rsc.orgnih.govsigmaaldrich.cnchemsrc.com This reaction is an oxonium-ene cyclization catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and proceeds under mild conditions with excellent diastereoselectivity. rsc.orgnih.govsigmaaldrich.cn The olefin functionality of the resulting dihydropyrans can be further manipulated to create polysubstituted tetrahydropyrans. rsc.org

Similarly, 2,3,5,6-tetrasubstituted tetrahydropyrans can be synthesized from the reaction between aldehydes and ethyl 2-(1-hydroxyalkyl)-5-methylhex-4-enoate. rsc.orgrsc.orgresearchgate.net This transformation is a (3,5)-oxonium-ene reaction promoted by boron trifluoride etherate (BF₃·OEt₂), which acts as a catalyst. rsc.orgrsc.orgscispace.com The ability to introduce an ester group onto the tetrahydropyran ring allows for diverse subsequent functionalization. rsc.org

Table 2: Synthesis of Pyrans from Methylhexenoate Derivatives

| Product Type | Starting Material | Key Reaction | Catalyst | Reference |

| Substituted Dihydropyrans | Ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate | Oxonium-ene cyclization | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | rsc.orgnih.govsigmaaldrich.cn |

| Tetrasubstituted Tetrahydropyrans | Ethyl 2-(1-hydroxyalkyl)-5-methylhex-4-enoate | (3,5)-Oxonium-ene reaction | Boron trifluoride etherate (BF₃·OEt₂) | rsc.orgrsc.orgscispace.com |

The pleasant, often fruity odors characteristic of many esters make them valuable in the fragrance and flavor industries. cymitquimica.com While this compound itself is not widely cited as a fragrance, its structural analogues and derivatives are. For example, the related compound Methyl 5-hexenoate is noted for its use as a flavoring agent and fragrance component. cymitquimica.com

More complex derivatives, such as ethyl 2-benzoyl-5-methylhex-4-enoate, are specifically used in the creation of perfumes, cosmetics, and other scented products due to their fruity, floral, and green odor profiles. lookchem.com Additionally, research into new perfumery compounds has led to the synthesis of 2,5-disubstituted tetrahydropyrans, which can be derived from this class of esters and often exhibit desirable citrus or floral notes. whiterose.ac.uk The oxidative degradation of natural isoprenoid compounds often yields smaller derivatives that are important flavors and fragrances, and synthetic routes to these molecules are of significant industrial interest. researchgate.net

Applications in Polymer Science and Materials Chemistry

Methyl 5-Methylhex-5-enoate as a Monomer in Polymerization Reactions

This compound serves as a functional monomer in polymerization processes. Its utility stems from its hybrid structure, possessing a polymerizable carbon-carbon double bond and a polar ester group. This combination allows for the introduction of functionality into nonpolar polymer backbones. The primary challenge in the polymerization of such polar vinyl monomers lies in the sensitivity of traditional Ziegler-Natta or metallocene catalysts to the polar functional group, which can deactivate the catalyst center.

Consequently, much of the research has focused on developing catalyst systems that are tolerant to these functional groups, enabling the synthesis of advanced polymeric materials. While the homopolymerization of this compound is not extensively documented, its role as a comonomer is more widely investigated, where it is incorporated into polymer chains alongside other monomers like ethylene (B1197577).

Copolymerization with Olefins and Functionalized Comonomers

The copolymerization of simple olefins like ethylene with polar comonomers such as this compound is a significant goal in polymer chemistry for creating functionalized polyolefins. These materials can exhibit improved properties like adhesion and dyeability. However, achieving this is challenging due to catalyst poisoning by the polar group.

Mechanistic studies involving the copolymerization of ethylene with methyl acrylate (B77674) (a structurally related polar monomer) using palladium-based catalysts have provided significant insights. d-nb.info These investigations reveal that the resulting copolymers are often highly branched. d-nb.info The polar comonomer, in this case, methyl acrylate, is predominantly incorporated at the ends of the polymer branches. d-nb.info This specific placement is a result of the reaction mechanism involving the catalyst system. d-nb.info

Research has explored various catalyst systems to overcome these challenges. Cationic Palladium (II) diimine initiators, for instance, have been shown to produce polyethylenes with up to approximately 20 mol% incorporation of acrylate comonomers. google.com However, these polymers are characterized by their highly branched structure. google.com Similarly, titanium-based catalysts have been used for the copolymerization of ethylene with 1,1-disubstituted olefins that bear functional groups. nih.gov The development of new transition metal compounds, including those with bidentate E-phenoxide ligands, aims to improve the copolymerization of olefins with functionalized comonomers like methyl hex-5-enoate. google.com

| Catalyst System | Comonomers | Key Findings | Polymer Architecture | Reference |

| Cationic Pd Diimine | Ethylene, Methyl Acrylate | Achieves up to ~20 mol% acrylate incorporation. | Highly branched, with polar groups at branch ends. | d-nb.infogoogle.com |

| Neutral Nickel Initiators | Ethylene, Functionalized Olefins | Can produce more linear copolymers. | Relatively linear with up to ~30 mol% polar incorporation. | google.com |

| Fluorenylamido-ligated Titanium | Ethylene, 1,1-disubstituted Olefins | Produces high molecular weight functionalized polyethylene (B3416737). | Copolymers with incorporated functional groups. | nih.gov |

| Ti(IV) thiobis(phenolate) | Ethylene, α-Olefins (e.g., 1-hexene) | Excellent catalytic activities and good comonomer incorporation. | Crystalline copolymers with a tendency for alternation. | rsc.org |

Role in Ring-Opening (Co)Polymerization Processes and Resulting Macromolecular Architectures

While not a cyclic monomer itself, the structural motif of this compound can be incorporated into polymers via other synthetic routes, including ring-opening polymerization (ROP) of related monomers. For example, studies on the boric acid-catalyzed ring-opening (co)polymerization of δ-valerolactone and 6-methyl-ε-caprolactone have revealed the formation of structures related to this compound within the resulting polymer. mdpi.com

In this process, ethylene glycol is used as an initiator to produce telechelic (co)polymers. mdpi.com The characterization of these polymers using mass spectrometry showed that random breakage of ester bonds along the polyester (B1180765) chain occurred during analysis. mdpi.commdpi.com This fragmentation led to the identification of a product, 2-hydroxyethyl 5-methylhex-5-enoate, which points to the incorporation of a 5-methylhex-5-enoate unit within the macromolecular architecture. mdpi.commdpi.com This finding illustrates how the structural components of non-cyclic monomers can become part of complex polymer chains through fragmentation and rearrangement mechanisms during or after polymerization. mdpi.commdpi.com

Enzymatic ROP has also been explored for producing functional aliphatic polycarbonates. For instance, the copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426) with trimethylene carbonate using lipase (B570770) results in random copolymers, demonstrating a biological route to functional polyesters. nih.gov

Investigation of Catalyst Systems for Polar Monomer Polymerization

The successful polymerization of polar monomers like this compound is critically dependent on the design of the catalyst system. The key challenge is to find a catalyst that is not only tolerant of the polar functional group but can also control the polymerization to achieve desired polymer properties.

Palladium-Based Catalysts: Cationic palladium α-diimine catalysts, pioneered by Brookhart, are notable for their ability to copolymerize ethylene and α-olefins with polar monomers like methyl acrylate. d-nb.infogoogle.com These systems are functional-group tolerant but typically yield highly branched amorphous materials. d-nb.info Mechanistic studies have shown that after insertion of the polar monomer, the catalyst forms a stable six-membered chelate ring, which is responsible for the catalyst "resting state" and influences the subsequent insertion steps. d-nb.info Modifications to these catalysts, such as using thiopheneimine ligands, have been explored to tune the incorporation of the polar monomer. acs.org

Nickel-Based Catalysts: Neutral nickel(II) catalysts have emerged as a versatile alternative. Salicylaldimine-ligated complexes (Grubbs-type) and proprietary systems using o-aryl-disubstituted azo-phenoxide ligands can produce more linear copolymers. google.com These catalysts show greater retention of activity in the presence of functional groups and can achieve polar comonomer incorporations of up to 30 mol%. google.com

Titanium-Based Catalysts: Early transition metals have also been investigated. A fluorenylamido-ligated titanium complex, when activated with modified methylaluminoxane (B55162) (MMAO), was shown to copolymerize ethylene with 1,1-disubstituted olefins bearing protected hydroxyl groups, producing high-molecular-weight functionalized polyethylene. nih.gov Another system, a Ti(IV) diisopropoxy complex with a tridentate bis(phenolato) ligand, exhibited excellent activities for the copolymerization of ethylene with various α-olefins and cyclic olefins. rsc.org

| Catalyst Family | Specific Example | Key Characteristics | Resulting Polymer Properties | Reference |

| Palladium | Cationic Pd(II) α-diimine complexes | Tolerant to polar groups; forms stable chelate intermediates. | Highly branched; polar units at branch ends. | d-nb.infogoogle.com |

| Nickel | Neutral Ni(II) salicylaldimine complexes | High activity retention; versatile for various monomers. | More linear copolymers; high polar monomer incorporation. | google.com |

| Titanium | Fluorenylamido-ligated Ti complex | Activated by MMAO; suitable for functionalized olefins. | High molecular weight functionalized polyethylene. | nih.gov |

| Titanium | Ti(IV) thiobis(phenolate) complex | High activity with MAO cocatalyst. | Crystalline, alternating copolymers with α-olefins. | rsc.org |

Biochemical and Pharmacological Research Relevant to Methyl 5 Methylhex 5 Enoate Derivatives

Studies on Derivatives with Potential Biological Activities

The exploration of derivatives originating from the Methyl 5-methylhex-5-enoate structure has led to the investigation of their potential biological activities. These studies encompass a range of therapeutic targets, from metabolic regulation to enzyme inhibition, highlighting the adaptability of this chemical framework in medicinal chemistry.

While specific research on a compound named "Marginoid B" is not widely available in published literature, the broader class of steroid analogues, particularly those derived from plants (phytosteroids), has been a subject of investigation for their anti-hyperglycemic properties. mdpi.comresearchgate.net Steroids are known to influence glucose metabolism, and in some cases, can induce hyperglycemia. nih.govresearchgate.net However, certain plant-derived steroids and triterpenoids have demonstrated potential anti-diabetic effects. researchgate.netnih.gov

The therapeutic potential of these compounds is often attributed to their ability to modulate key enzymes involved in carbohydrate metabolism and improve insulin sensitivity. mdpi.comnih.gov For instance, some plant extracts containing steroids have been found to lower blood glucose levels in animal models. researchgate.net The anti-diabetic effect of various plants is often linked to the presence of compounds such as steroids, flavonoids, and alkaloids. researchgate.net Research has shown that some steroid analogues can influence glucose homeostasis through various pathways, including the regulation of hepatic and renal functions and the stimulation of insulin secretion. researchgate.netnih.gov The investigation into steroid-based compounds for managing hyperglycemia is an ongoing area of research, with a focus on identifying structures that can provide therapeutic benefits. mdpi.com

Table 1: Plant-Derived Compounds with Investigated Anti-diabetic Properties

| Compound Class | Reported Bioactivity | Source Organism Example |

| Steroids | Hypoglycemic and anti-diabetic effects | Trigonella foenum-graecum (Fenugreek) nih.gov |

| Triterpenoids | Inhibition of intestinal glucose absorption | Momordica charantia (Bitter Melon) nih.gov |

| Flavonoids | Stimulation of insulin secretion, antioxidant effects | Morus alba (White Mulberry) nih.gov |

| Alkaloids | Regulation of glucose homeostasis | Pterocarpus marsupium nih.gov |

The incorporation of modified amino acids into peptide structures is a key strategy in the development of targeted therapeutic agents. While specific data on "aminohex-enoate" moieties is limited, the closely related 6-aminohexanoic acid (Ahx), a flexible and hydrophobic structural element, is frequently used in the design of modified peptides. nih.govresearchgate.net This synthetic lysine derivative, which lacks an α-amino group, can be integrated into peptide chains to enhance their biological activity and stability. nih.gov

Table 2: Examples of Modified Peptides with Therapeutic Potential

| Peptide Modification | Purpose of Modification | Therapeutic Target Example |

| Incorporation of 6-aminohexanoic acid (Ahx) | Increase flexibility and proteolytic resistance | Plasmin nih.govnih.gov |

| N-terminal modification with organic reagents | Enhance inhibitory activity | Amyloid beta-peptide polymerization nih.gov |

| Use of non-coded amino acids | Improve stability and antimicrobial activity | Bacterial cell membranes nih.gov |

| Cyclization of peptides | Constrain conformation for improved binding | Various enzymes and receptors |

Unsaturated esters, such as this compound, are recognized as valuable building blocks in organic synthesis for the creation of more complex, biologically active molecules. nih.gov The presence of both an ester functional group and a carbon-carbon double bond allows for a variety of chemical transformations, making these compounds versatile synthons. The α,β-unsaturated ester motif, in particular, is a key structural component in numerous biologically active molecules. nih.gov